molecular formula C25H26F2N4O4 B4634739 N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide

N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide

Cat. No.: B4634739
M. Wt: 484.5 g/mol
InChI Key: WWOIBGUUENMWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetamide, phenoxy, diethylamino, and difluoropyridinyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Nitration and Reduction: The initial step may involve the nitration of a suitable aromatic compound, followed by reduction to form an amine intermediate.

    Acetylation: The amine intermediate is then acetylated to introduce the acetamide group.

    Coupling Reactions: The phenoxy and diethylamino groups are introduced through coupling reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[4-[6-(4-acetamidophenoxy)-4-(dimethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide: Differing by the presence of dimethylamino instead of diethylamino group.

    N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-dichloropyridin-2-yl]oxyphenyl]acetamide: Differing by the presence of chlorine instead of fluorine atoms.

    N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]propionamide: Differing by the presence of a propionamide group instead of acetamide.

These comparisons highlight the structural variations and potential differences in chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O4/c1-5-31(6-2)23-21(26)24(34-19-11-7-17(8-12-19)28-15(3)32)30-25(22(23)27)35-20-13-9-18(10-14-20)29-16(4)33/h7-14H,5-6H2,1-4H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIBGUUENMWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=NC(=C1F)OC2=CC=C(C=C2)NC(=O)C)OC3=CC=C(C=C3)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.